Cas no 1290040-14-0 ((2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid)

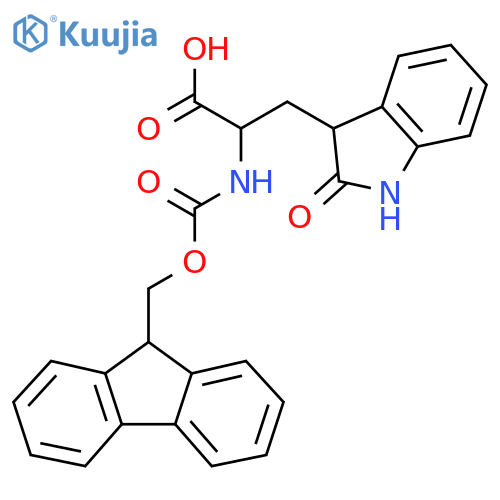

1290040-14-0 structure

商品名:(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid

CAS番号:1290040-14-0

MF:C26H22N2O5

メガワット:442.463286876678

MDL:MFCD03844625

CID:2354778

PubChem ID:131636882

(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-oxoindolin-3-yl)propanoic acid

- Fmoc-S-2,3-dihydro-2-oxo-Tryptophan

- 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(2-oxo-1,3-dihydroindol-3-yl)propanoic acid

- (2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid

- 1290040-14-0

- E77657

- AS-82429

- EN300-22184728

- Fmoc-(S)-2,3-dihydro-2-Oxo-Tryptophan

- DS-012593

- MFCD30475406

- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-oxo-1,3-dihydroindol-3-yl)propanoic acid

- (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid

-

- MDL: MFCD03844625

- インチ: 1S/C26H22N2O5/c29-24-20(19-11-5-6-12-22(19)27-24)13-23(25(30)31)28-26(32)33-14-21-17-9-3-1-7-15(17)16-8-2-4-10-18(16)21/h1-12,20-21,23H,13-14H2,(H,27,29)(H,28,32)(H,30,31)

- InChIKey: JLKDRJNEVVDHFA-UHFFFAOYSA-N

- ほほえんだ: O(C(NC(C(=O)O)CC1C(NC2C=CC=CC1=2)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 442.15287181g/mol

- どういたいしつりょう: 442.15287181g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 33

- 回転可能化学結合数: 7

- 複雑さ: 735

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 105

(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | AS-82429-1G |

(2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-oxoindolin-3-yl)propanoic acid |

1290040-14-0 | >97% | 1g |

£142.00 | 2025-02-08 | |

| Key Organics Ltd | AS-82429-250MG |

(2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-oxoindolin-3-yl)propanoic acid |

1290040-14-0 | >97% | 0.25g |

£114.00 | 2023-06-14 | |

| Chemenu | CM457229-25g |

(2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-oxoindolin-3-yl)propanoic acid |

1290040-14-0 | 95%+ | 25g |

$1141 | 2024-08-02 | |

| Key Organics Ltd | AS-82429-0.25g |

(2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-oxoindolin-3-yl)propanoic acid |

1290040-14-0 | >97% | 0.25g |

£93.00 | 2025-02-08 | |

| A2B Chem LLC | AE41920-5g |

(2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-oxoindolin-3-yl)propanoic acid |

1290040-14-0 | 95% | 5g |

$136.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1597958-1g |

Fmoc-(S)-2,3-dihydro-2-Oxo-Tryptophan |

1290040-14-0 | 98% | 1g |

¥376.00 | 2024-08-09 | |

| eNovation Chemicals LLC | D625583-100mg |

cis-1-(Boc-aMino)-4-(2-hydroxyethyl)cyclohexane |

1290040-14-0 | 97% | 100mg |

$130 | 2024-05-23 | |

| abcr | AB587378-5g |

(2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-oxoindolin-3-yl)propanoic acid; . |

1290040-14-0 | 5g |

€353.10 | 2024-07-24 | ||

| Aaron | AR009HU4-5g |

(2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-oxoindolin-3-yl)propanoic acid |

1290040-14-0 | 98% | 5g |

$163.00 | 2025-02-11 | |

| eNovation Chemicals LLC | D625583-250mg |

cis-1-(Boc-aMino)-4-(2-hydroxyethyl)cyclohexane |

1290040-14-0 | 97% | 250mg |

$160 | 2025-02-28 |

(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid 関連文献

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

4. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

1290040-14-0 ((2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid) 関連製品

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1290040-14-0)(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid

清らかである:99%/99%/99%

はかる:5g/10g/25g

価格 ($):177/354/883